2-(2-Phenylethyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, Phenethyl acetate can be synthesized using acyltransferase from Mycobacterium smegmatis in water . The enzyme is entrapped in a tetramethoxysilane gel network, which increases its selectivity for the transesterification reaction over the hydrolysis reaction . The synthesis technology of 2-phenethyl acetate using the immobilized enzyme in water was optimized with vinyl acetate used as acyl donor .Molecular Structure Analysis
The molecular structure of related compounds like Phenethyl acetate has been analyzed . It has a molecular formula of C10H12O2 and a molecular weight of 164.2011 . The structure can be viewed as a 3D model .Chemical Reactions Analysis
The chemical reactions involving related compounds like Phenethyl acetate have been studied . For instance, Phenethyl acetate can be synthesized in a solvent-free system using a packed bed bioreactor through immobilized lipase-catalyzed transesterification of ethyl acetate with 2-phenylethyl alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like Phenethyl acetate have been analyzed . Phenethyl acetate is a colorless liquid with a rose and honey scent and a raspberry-like taste . It is highly flammable and causes severe skin burns and eye damage .Scientific Research Applications
Synthesis and Environmental Considerations
Researchers have developed environmentally friendly methods for synthesizing 3,4-dihydropyrimidin-2(1H)-ones, including the compound of interest, using alcohols as starting materials. These methods aim to produce derivatives with therapeutic and pharmacological properties under aqueous conditions, free from heavy metal impurities, showcasing the compound's role in sustainable pharmaceutical chemistry (Kęciek et al., 2020).
Medicinal Chemistry and Therapeutic Potential
Dihydropyrimidinones, including variations of the compound, act as versatile scaffolds in medicinal chemistry, showing a broad spectrum of biological activities. Their structural modifications, particularly at the C-5 position, significantly enhance their bioactivity, making them a significant template for developing various therapeutic agents (Rathwa et al., 2018).
DNA Binding and Antitumor Properties
Specific derivatives of 3,4-dihydropyrimidin-2(1H)-ones have been investigated for their DNA binding properties and potential as antitumor agents. Studies demonstrate their capability to intercalate with DNA, inhibiting tumor cell growth and indicating their therapeutic potential in cancer treatment (Wang et al., 2013).
Biological Activity and Drug Development
The compound and its analogues have been the focus of studies exploring their biological activities, including their use in designing new biologically active compounds. This research aims to understand the pharmacological profiles of these derivatives and their potential applications in medicine as single pharmaceutical agents or parts of compositions, highlighting their significance in the development of new drugs (Shkurko et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-(2-phenylethyl)-1,3-diazinan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12-8-9-13-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJLDMFLRVZBOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(NC1=O)CCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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